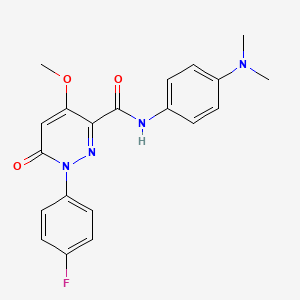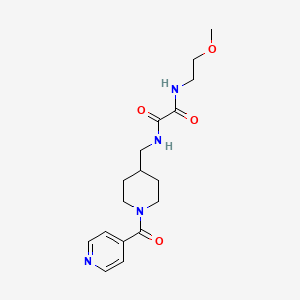![molecular formula C27H26N4O2 B2885487 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1189863-94-2](/img/structure/B2885487.png)
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide, also known as MPPI, is a novel compound with potential therapeutic applications in the field of neuroscience. This chemical compound has been synthesized in recent years and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
One significant application of compounds structurally related to 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves the synthesis of benzamide-based 5-aminopyrazoles showing anti-influenza virus activity. In a study by Hebishy et al. (2020), novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and tested for their effectiveness against the influenza A virus (subtype H5N1) (Hebishy et al., 2020).
Cardiac Electrophysiology and Beta-Blocking Activity
Compounds with a similar structure have been explored for their potential as class II/III antiarrhythmic agents. Phillips et al. (1992) synthesized a series of novel arylpiperazines, which demonstrated significant prolongation of action potential duration in canine cardiac Purkinje fibers and exhibited beta-receptor affinity in a competitive binding assay. One compound in particular showed promising beta 1-selectivity and potency in vitro (Phillips et al., 1992).
Affinity for Serotonin Receptors
Glennon et al. (1988) reported on arylpiperazine derivatives with high affinity for 5-HT1A serotonin receptors. N4-substitution in arylpiperazines enhanced their affinity for 5-HT1A sites, suggesting potential applications in mood disorders and neuropharmacology (Glennon et al., 1988).
Alpha(1)-Adrenoceptor Antagonists
In the search for alpha(1)-adrenoceptor blocking properties, Betti et al. (2002) synthesized compounds with a structure similar to this compound. These compounds demonstrated good alpha(1)-adrenoceptor affinity and selectivity, indicating their potential in the development of new pharmacotherapies (Betti et al., 2002).
Safety and Hazards
While specific safety and hazard information for “3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. For example, 1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is toxic if swallowed and causes severe skin burns and eye damage .
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-8-7-9-20(18-19)26(32)29-24-22-12-5-6-13-23(22)28-25(24)27(33)31-16-14-30(15-17-31)21-10-3-2-4-11-21/h2-13,18,28H,14-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTPHPYOIHMUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)
![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)


![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/no-structure.png)
